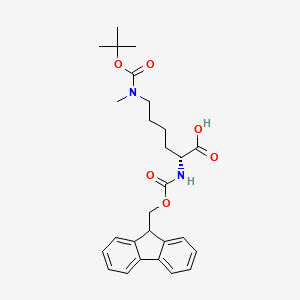

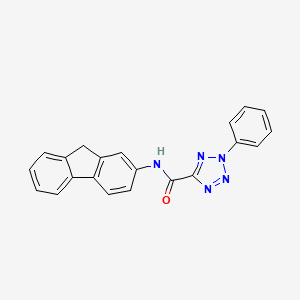

![molecular formula C10H15N3O2S B2920916 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione CAS No. 1153843-40-3](/img/structure/B2920916.png)

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione” is a chemical compound with the CAS number 1153843-40-3 . It is also known by its Japanese name "4-[4-(アミノメチル)ピリジン-2-イル]-1ラムダ(6),4-チオモルホリン-1,1-ジオン" .

Molecular Structure Analysis

The molecular formula of this compound is C10H15N3O2S . The molecular weight is 241.31 .Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the available resources .Scientific Research Applications

Photophysical Properties and Applications

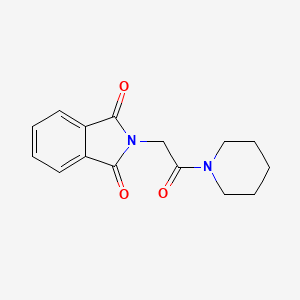

- pH-Sensing Application : A study by Yan et al. (2017) investigated pyrimidine-phthalimide derivatives, which exhibit solid-state fluorescence emission and positive solvatochromism. These properties suggest potential applications in developing colorimetric pH sensors and logic gates.

Synthetic Applications

- Synthesis of Functionalized Ligands : Research by Vermonden et al. (2003) focused on synthesizing various pyridine-based ligands with aminomethyl, oxazolinyl, and other groups. These ligands can act as terdendate ligands for metal ions, suggesting applications in coordination chemistry.

- Formation of Pyrimidine-Annulated Heterocycles : Majumdar and Mukhopadhyay (2003) conducted a study on synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, which has implications in the field of organic synthesis (Majumdar & Mukhopadhyay, 2003).

Chemical Reactivity and Properties

- Reactivity with Ammonia or Primary Amines : A study by Gulevskaya et al. (1999) explored reactions involving pyrimidine derivatives, which could lead to new synthetic routes for aminomethylated compounds (Gulevskaya et al., 1999).

Biochemical Applications

- Tyrosinase Inhibition Potency : A study by Then et al. (2018) synthesized and characterized isoindoline-1,3-dione derivatives, which showed tyrosinase inhibitory activity. This suggests potential applications in biochemistry and pharmacology (Then et al., 2018).

properties

IUPAC Name |

[2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-8-9-1-2-12-10(7-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXQKITTQNOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=NC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2920840.png)

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)

![1-(6-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2920853.png)